1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine
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Overview
Description
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1,4-diphenyl-1,2,3,6-tetrahydropyridine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated that the compound may possess anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play crucial roles in inflammation and pain signaling pathways. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators and alleviates pain .
Comparison with Similar Compounds
1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine can be compared with other similar compounds in the pyridazine family:
Pyridazinone: Pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyrazolopyridazinones: These compounds are known for their potential as phosphodiesterase inhibitors and peripheral vasodilators.
Thiadiazolopyridazines: These compounds are explored for their applications in organic electronics and photovoltaic devices.
Properties
CAS No. |
57015-09-5 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,4-diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine |
InChI |
InChI=1S/C22H18N2O/c1-3-9-17(10-4-1)21-19-13-7-8-15-25-16-14-20(19)22(24-23-21)18-11-5-2-6-12-18/h1-16,19,24H |
InChI Key |
MVVZDHXOPNSZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C3C2C=CC=COC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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